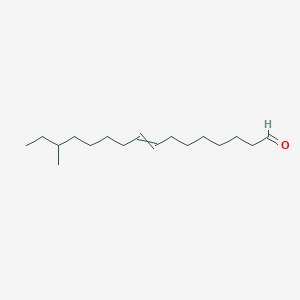
(Z)-14-Methylhexadec-8-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-14-Methylhexadec-8-enal: is an organic compound with the molecular formula C17H32O. It is an unsaturated aldehyde with a double bond in the Z-configuration at the 8th position and a methyl group at the 14th position. This compound is known for its distinctive odor and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-14-Methylhexadec-8-enal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as long-chain alkenes and aldehydes.
Hydroformylation: The initial step involves the hydroformylation of a long-chain alkene to introduce an aldehyde group.
Isomerization: The resulting aldehyde undergoes isomerization to achieve the Z-configuration at the 8th position.
Methylation: The final step involves the selective methylation at the 14th position to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts such as rhodium or cobalt complexes to facilitate hydroformylation and isomerization reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize yield and selectivity.
Purification: Employing techniques such as distillation and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-14-Methylhexadec-8-enal can undergo oxidation to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Oxidation: (Z)-14-Methylhexadec-8-enoic acid.
Reduction: (Z)-14-Methylhexadec-8-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Fragrances: (Z)-14-Methylhexadec-8-enal is used as an intermediate in the synthesis of complex fragrance molecules.
Organic Synthesis: It serves as a building block for the synthesis of other organic compounds.
Biology:
Pheromone Studies:
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive molecules.
Industry:
Fragrance Industry: Widely used in the formulation of perfumes and scented products.
Wirkmechanismus
The mechanism of action of (Z)-14-Methylhexadec-8-enal involves its interaction with olfactory receptors in the nasal epithelium. The aldehyde group forms reversible covalent bonds with receptor proteins, triggering a signal transduction pathway that results in the perception of its characteristic odor. Additionally, its unsaturated structure allows it to participate in various biochemical pathways, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
(E)-14-Methylhexadec-8-enal: The E-isomer of the compound with a different configuration at the double bond.
Hexadecanal: A saturated aldehyde with a similar carbon chain length but lacking the double bond and methyl group.
(Z)-14-Methylhexadec-9-enal: An isomer with the double bond at the 9th position instead of the 8th.
Uniqueness:
Odor Profile: The specific configuration and functional groups of (Z)-14-Methylhexadec-8-enal contribute to its unique odor profile, making it valuable in the fragrance industry.
Reactivity: The presence of both an aldehyde group and a double bond in the Z-configuration provides distinct reactivity patterns compared to its isomers and analogs.
Eigenschaften
CAS-Nummer |
60609-53-2 |
|---|---|
Molekularformel |
C17H32O |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
14-methylhexadec-8-enal |
InChI |
InChI=1S/C17H32O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h5,7,16-17H,3-4,6,8-15H2,1-2H3 |
InChI-Schlüssel |
HSGUJTMCFWXGAP-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCC=CCCCCCCC=O |
Isomerische SMILES |
CCC(C)CCCC/C=C\CCCCCCC=O |
Kanonische SMILES |
CCC(C)CCCCC=CCCCCCCC=O |
Key on ui other cas no. |
60609-53-2 |
Reinheit |
>95% |
Synonyme |
14-methylhexadec-8-enal; CID108481, 8-Hexadecenal, 14-methyl-, (Z)-, 14-METHYL-Z-8-HEXA-DECEN-1-AL, 60609-53-2; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















